

Spectroscopic and Methodological Profile of (Z)-9,17-Octadecadienal: A Technical Guide

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Compound of Interest

Compound Name: 9,17-Octadecadienal, (Z)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the long-chain unsaturated aldehyde, (Z)-9,17-Octadecadienal. The information is presented to be a valuable resource for researchers in various fields, including but not limited to pheromone synthesis, lipidomics, and the development of novel therapeutic agents. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of the compound, alongside generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key quantitative data available for (Z)-9,17-Octadecadienal, providing a clear and concise reference for its spectroscopic signature.

Table 1: ^{13}C NMR Spectroscopic Data

While a definitive peer-reviewed publication detailing the complete assignment of the ^{13}C NMR spectrum for (Z)-9,17-Octadecadienal is not publicly available, data from spectroscopic databases indicate its existence. The expected chemical shifts are generally predictable based on the structure of a long-chain aldehyde with two double bonds.

Carbon Atom	Expected Chemical Shift (ppm)
C=O (Aldehyde)	~202
C=C (Olefinic)	~128-132
CH ₂ adjacent to C=O	~44
CH ₂ adjacent to C=C	~27-33
Aliphatic CH ₂	~22-30
CH ₃ (Terminal)	~14

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 2: Mass Spectrometry Data (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) data for (Z)-9,17-Octadecadienal is available through the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^[1] The key identifying features from the mass spectrum are presented below.

Parameter	Value	Source
Molecular Weight	264.4 g/mol	PubChem ^[1]
Top Peak (m/z)	67	NIST ^[1]
2nd Highest Peak (m/z)	81	NIST ^[1]
3rd Highest Peak (m/z)	41	NIST ^[1]
Kovats Retention Index (Standard Non-Polar)	2297	NIST ^[1]
Kovats Retention Index (Standard Polar)	2372	NIST ^[1]

Table 3: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum for (Z)-9,17-Octadecadienal is noted in public databases.[1] The characteristic absorption bands for a long-chain unsaturated aldehyde are expected in the following regions.

Functional Group	Expected Absorption Band (cm ⁻¹)
C=O (Aldehyde) Stretch	~1720-1740
C-H (Aldehyde) Stretch	~2720 and ~2820
C=C (Olefinic) Stretch	~1640-1680
=C-H (Olefinic) Bend	~675-1000
C-H (Aliphatic) Stretch	~2850-2960

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of long-chain unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for obtaining a ¹³C NMR spectrum of a long-chain aldehyde like (Z)-9,17-Octadecadienal would involve the following steps:

- **Sample Preparation:** A sample of approximately 10-50 mg of (Z)-9,17-Octadecadienal is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or C₆D₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- **Instrumentation:** The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 100 MHz or higher for ¹³C nuclei.
- **Data Acquisition:** A standard pulse program for ¹³C NMR with proton decoupling is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for the quantitative observation of all carbon signals, and a

spectral width that encompasses the expected chemical shift range for all carbon atoms in the molecule.

Mass Spectrometry (GC-MS)

The GC-MS data for (Z)-9,17-Octadecadienal is typically obtained using a gas chromatograph coupled to a mass spectrometer. A representative protocol is as follows:

- **Sample Introduction:** A dilute solution of the analyte in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC inlet.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column (e.g., a non-polar HP-1 or a polar CP-Wax 52CB column). The oven temperature is programmed to ramp up, allowing for the separation of the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry:** As (Z)-9,17-Octadecadienal elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

For a vapor phase IR spectrum, the following methodology is generally employed:

- **Sample Preparation:** A small amount of the liquid sample is injected into a heated gas cell. The temperature is maintained at a level sufficient to keep the compound in the vapor phase without causing thermal decomposition.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** An infrared beam is passed through the gas cell. The detector measures the amount of light that is transmitted through the sample at each wavelength. The resulting interferogram is then mathematically converted into an absorbance or transmittance spectrum using a Fourier transform.

Signaling Pathways and Experimental Workflows

Long-chain unsaturated aldehydes, such as (Z)-9,17-Octadecadienal, are known to be involved in various biological processes, particularly as insect pheromones. The biosynthesis of these compounds typically originates from fatty acid metabolism. Below is a generalized diagram of a moth pheromone biosynthesis pathway, which illustrates the potential synthetic route for an 18-carbon di-unsaturated aldehyde.



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Caption: Generalized biosynthetic pathway for an 18-carbon di-unsaturated aldehyde insect pheromone.

The diagram above illustrates a plausible biosynthetic pathway for (Z)-9,17-Octadecadienal, starting from acetyl-CoA and proceeding through fatty acid synthesis, desaturation, reduction, and finally oxidation to the aldehyde. This pathway is a common route for the production of moth sex pheromones.

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References

- 1. 9,17-Octadecadienal (Z) | C18H32O | CID 5365667 - PubChem [pubchem.ncbi.nlm.nih.gov]
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